N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the KATP channel, which is involved in regulating insulin secretion and glucose homeostasis.
Scientific Research Applications
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) involved the synthesis and study of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating their potential as selective class III agents with cardiac electrophysiological activity. This indicates the relevance of such compounds in developing treatments for arrhythmias (Morgan et al., 1990).
Anticancer Potential
Yılmaz et al. (2015) synthesized derivatives from a related compound, indapamide, showing significant proapoptotic activity on melanoma cell lines. This highlights the potential application of N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide in cancer research and treatment (Yılmaz et al., 2015).
Antiviral Activity
Chen et al. (2010) synthesized sulfonamide derivatives with demonstrated anti-tobacco mosaic virus activity. This suggests potential antiviral applications for compounds within this chemical family (Chen et al., 2010).
Homogeneous Catalysis
Khazaei et al. (2015) used a related compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide, as an efficient and homogeneous catalyst for synthesizing various derivatives, indicating potential applications in green chemistry (Khazaei et al., 2015).
Molecular Docking Studies for Antimalarial Applications
Fahim and Ismael (2021) investigated derivatives for antimalarial activity using molecular docking studies, suggesting potential in developing treatments against malaria and possibly COVID-19 (Fahim & Ismael, 2021).
Inhibitors of Type III Secretion in Yersinia
Kauppi et al. (2007) identified a compound related to the N-(6-chlorobenzo[d]thiazol-2-yl) family as a type III secretion inhibitor, potentially useful for treating bacterial infections (Kauppi et al., 2007).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-8-10-24(11-9-13)29(26,27)16-5-2-14(3-6-16)19(25)23-20-22-17-7-4-15(21)12-18(17)28-20/h2-7,12-13H,8-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOILOGLGNSSRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.